2,2'-[(5H-Indeno[1,2-b]pyridin-5-yl)azanediyl]di(ethan-1-ol)
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Overview
Description
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol is a complex organic compound that belongs to the class of indenopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol typically involves multi-component reactions (MCRs), which are advantageous due to their efficiency and ability to produce structurally diverse molecules. One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers good yields, atom economy, and short reaction times.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom in the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol involves its ability to intercalate into DNA and inhibit the catalytic activity of human topoisomerase IIα . This inhibition prevents the relaxation of supercoiled DNA, leading to the disruption of DNA replication and transcription, ultimately inducing cell death in cancer cells. The compound’s interaction with DNA is stronger and less toxic compared to other topoisomerase inhibitors like etoposide .
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[1,2-b]pyridine: A structurally related compound with similar biological activities.
Azafluorenone derivatives: Known for their antimicrobial and anticancer properties.
Indenopyridine derivatives: A broad class of compounds with diverse applications in medicinal chemistry.
Uniqueness
2,2’-((5H-Indeno[1,2-b]pyridin-5-yl)azanediyl)diethanol stands out due to its specific structural features that allow for unique interactions with biological targets, such as DNA and enzymes. Its ability to inhibit topoisomerase IIα with high specificity and low toxicity makes it a promising candidate for further research and development in anticancer therapies .
Properties
CAS No. |
89971-96-0 |
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Molecular Formula |
C16H18N2O2 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
2-[2-hydroxyethyl(5H-indeno[1,2-b]pyridin-5-yl)amino]ethanol |
InChI |
InChI=1S/C16H18N2O2/c19-10-8-18(9-11-20)16-13-5-2-1-4-12(13)15-14(16)6-3-7-17-15/h1-7,16,19-20H,8-11H2 |
InChI Key |
PQRQHRWJLCHMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)N(CCO)CCO |
Origin of Product |
United States |
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